molecular formula C10H21ClN4O2S B2502596 N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1323607-08-4

N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2502596
CAS No.: 1323607-08-4
M. Wt: 296.81
InChI Key: KUZDRERVAGSNKY-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN4O2S and its molecular weight is 296.81. The purity is usually 95%.
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Scientific Research Applications

Binding Studies

  • Fluorescent Probe Technique : This compound, used as a fluorescent probe, displayed strong fluorescence when bound to protein, which is instrumental in studying the binding of substances like p-hydroxybenzoic acid esters to bovine serum albumin. This method helps in understanding the binding mechanism and nature, suggesting a hydrophobic nature of binding for parabens to bovine serum albumin (Jun et al., 1971).

Tautomeric Behavior Analysis

  • Fourier Transform Infrared and Nuclear Magnetic Resonance Spectroscopy : These techniques have been applied to study the tautomeric forms of sulfonamide derivatives, which are crucial for their pharmaceutical and biological activities. Such analysis aids in understanding molecular conformations and their implications in medicinal chemistry (Erturk et al., 2016).

Antibacterial Applications

  • Synthesis of New Heterocyclic Compounds : Sulfonamido moieties have been incorporated into novel heterocyclic compounds, showing promising antibacterial activities. This is significant for developing new antibacterial agents (Azab et al., 2013).

Enzyme Inhibition Studies

  • Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Sulfonamide derivatives have been shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, which is vital for designing compounds with potential biological activities (Ozmen Ozgun et al., 2019).

Synthesis of Antimicrobial Agents

  • Novel Pyrazolo[3,4-d]pyridazine Derivatives : These compounds have been synthesized incorporating diaryl sulfone moiety, showing significant antimicrobial activities (Mady et al., 2016).

Safety and Hazards

Sulfonamides are generally safe for use but can cause allergic reactions in some individuals. They should be handled with care to avoid exposure .

Future Directions

The development of new sulfonamide derivatives with improved properties is an active area of research. This includes efforts to overcome bacterial resistance and reduce side effects .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2S.ClH/c1-9-10(8-14(4)12-9)17(15,16)11-6-5-7-13(2)3;/h8,11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDRERVAGSNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCCN(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.